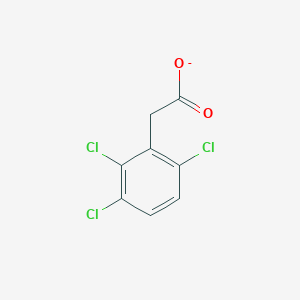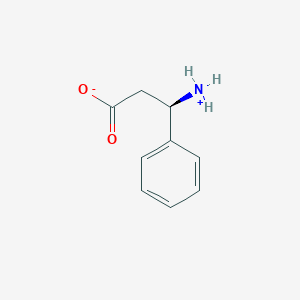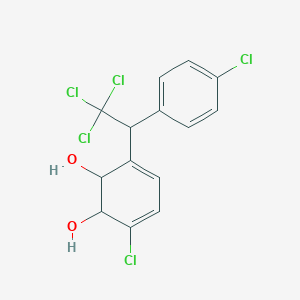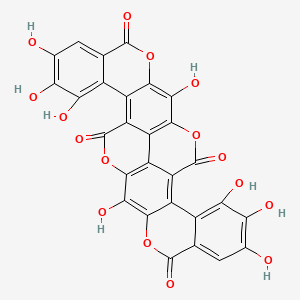
2,3,6-Trichlorobenzeneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorfenac(1-) is a monocarboxylic acid anion resulting from the deprotonation of the carboxy group of chlorfenac. It has a role as a synthetic auxin and a herbicide. It is a conjugate base of a chlorfenac.
Wissenschaftliche Forschungsanwendungen
Catalytic Oxidation and Environmental Remediation
- Catalytic Oxidation of Chlorinated Benzenes : Studies have shown that various chlorinated benzenes, including compounds structurally similar to 2,3,6-trichlorobenzeneacetate, undergo catalytic oxidation. This process is significant for environmental remediation, particularly in treating pollutants and toxic compounds (Krishnamoorthy et al., 2000); (Wang et al., 2015).
Chemical Synthesis and Structural Analysis
- Synthesis and Molecular Structure Studies : Research has focused on synthesizing various chlorobenzene derivatives and analyzing their molecular structures. These studies contribute to a deeper understanding of the chemical properties and potential applications of similar compounds (Kumar et al., 2016).
Thermal Behavior and Chemical Transformations
- Thermal Rearrangements : Investigations into the thermal behavior of chlorinated compounds, including those structurally related to this compound, have been conducted. These studies are crucial for understanding the stability and potential transformations of these compounds under different conditions (Detert et al., 2009).
Applications in Organic Chemistry
- Organic Chemistry Applications : Research has explored the use of chlorinated benzenes in various organic synthesis processes, including the development of new catalysts and reaction mechanisms. These studies are essential for advancing the field of organic chemistry and finding new synthetic routes (Yoon et al., 2006).
Environmental Chemistry and Toxicology
- Environmental and Toxicological Studies : Research has also focused on the environmental impact and toxicological properties of chlorinated benzenes. These studies are vital for assessing the environmental and health risks associated with these compounds (Jun, 2002).
Synthesis Technology and Waste Management
- Synthesis Technology and Waste Acid Recycling : Studies on the synthesis of chlorinated benzene derivatives and the recycling of waste acids generated during these processes contribute to more sustainable chemical manufacturing practices (Dong et al., 2011).
Soil Remediation Techniques
- Soil Remediation : Research into the remediation of soils contaminated with chlorinated compounds, including techniques like solvent extraction and catalytic hydroprocessing, is crucial for environmental cleanup efforts (Murena & Gioia, 2009).
Eigenschaften
Molekularformel |
C8H4Cl3O2- |
|---|---|
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2-(2,3,6-trichlorophenyl)acetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13)/p-1 |
InChI-Schlüssel |
QZXCCPZJCKEPSA-UHFFFAOYSA-M |
SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)CC(=O)[O-])Cl)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(E)-(3-chlorophenyl)methylideneamino]furan-2-carboxamide](/img/structure/B1236487.png)

![5'-O-[(S)-{[(S)-{[(2R,3R,4S)-3,4-Dihydroxypyrrolidin-2-YL]methoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]adenosine](/img/structure/B1236492.png)
![2-[[5-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]-N-(3-sulfamoylphenyl)acetamide](/img/structure/B1236494.png)






![2-[5-[(Z)-(5,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1236505.png)



